Cas no 85979-61-9 (4-chloro-6-(4-fluorophenyl)pyrimidine)

4-Chloro-6-(4-fluorophenyl)pyrimidine is a versatile heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 4-position and a 4-fluorophenyl moiety at the 6-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring fluorinated aromatic systems. The electron-withdrawing effects of the fluorine and chloro groups enhance reactivity, facilitating further functionalization via nucleophilic substitution or cross-coupling reactions. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other biologically active molecules.
4-chloro-6-(4-fluorophenyl)pyrimidine structure
85979-61-9 structure
Product Name:4-chloro-6-(4-fluorophenyl)pyrimidine
CAS No:85979-61-9
MF:C10H6ClFN2
MW:208.61944437027
CID:1843095
PubChem ID:599728
Update Time:2025-05-23

4-chloro-6-(4-fluorophenyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-6-(4-fluorophenyl)pyrimidine
    • Pyrimidine, 4-chloro-6-(4-fluorophenyl)-
    • 4-Chloro-6-(4-fluoro-phenyl)-pyrimidine
    • F1967-0496
    • 4-chloro-6-(4-fluorophenyl)-pyrimidine
    • AC1LCDC7
    • CTK9A5606
    • Q63409363
    • DTXSID80344818
    • EN300-238633
    • SCHEMBL2907264
    • DTXCID00295893
    • DB-332204
    • Z1267671542
    • AKOS005207987
    • 85979-61-9
    • Inchi: 1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H
    • InChI Key: KYBYBOZNMFRRSF-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C2C=CC(=CC=2)F)=NC=N1

Computed Properties

  • Exact Mass: 208.02000
  • Monoisotopic Mass: 208.0203541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78000
  • LogP: 2.93610

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4-chloro-6-(4-fluorophenyl)pyrimidine Related Literature

Additional information on 4-chloro-6-(4-fluorophenyl)pyrimidine

4-Chloro-6-(4-Fluorophenyl)Pyrimidine: A Comprehensive Overview

The compound with CAS No. 85979-61-9, commonly referred to as 4-chloro-6-(4-fluorophenyl)pyrimidine, is a significant molecule in the field of organic chemistry and materials science. This pyrimidine derivative has garnered attention due to its unique structural properties and potential applications in drug discovery, electronic materials, and advanced chemical synthesis. In this article, we delve into the latest research findings, structural characteristics, and emerging applications of this compound.

Pyrimidines are a class of heterocyclic aromatic compounds that play a pivotal role in various biological and chemical processes. The presence of a pyrimidine ring in 4-chloro-6-(4-fluorophenyl)pyrimidine endows it with distinctive electronic properties. Recent studies have highlighted the importance of fluorine substitution in enhancing the stability and reactivity of such compounds. The fluorine atom at the para position of the phenyl ring contributes to increased electron-withdrawing effects, which significantly influences the molecule's reactivity in synthetic reactions.

One of the most promising applications of 4-chloro-6-(4-fluorophenyl)pyrimidine lies in its use as a building block for advanced pharmaceuticals. Researchers have explored its potential as a scaffold for designing kinase inhibitors, which are critical in cancer therapy. The chlorine substituent at position 4 enhances the molecule's ability to interact with biological targets, making it a valuable precursor for drug development.

In the realm of materials science, this compound has been investigated for its role in organic electronics. The pyrimidine core exhibits excellent charge transport properties, making it a candidate for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent advancements have demonstrated that incorporating fluorine-substituted groups can further optimize the electronic properties of these devices, paving the way for next-generation electronic materials.

The synthesis of 4-chloro-6-(4-fluorophenyl)pyrimidine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have reported efficient routes using palladium-catalyzed cross-coupling reactions to assemble the molecule from readily available precursors. These methods not only enhance yield but also improve the overall sustainability of the synthesis process.

From a toxicological perspective, understanding the safety profile of 4-chloro-6-(4-fluorophenyl)pyrimidine is crucial for its application in pharmaceuticals and materials. Recent toxicity studies have indicated that while the compound exhibits low acute toxicity, long-term exposure effects require further investigation. Regulatory agencies are increasingly emphasizing comprehensive safety assessments to ensure responsible use of such compounds.

In conclusion, 4-chloro-6-(4-fluorophenyl)pyrimidine stands as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties and potential for further functionalization make it an exciting area of research. As scientific advancements continue to unfold, this compound is poised to play an even more significant role in shaping future innovations in chemistry and materials science.

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